Epipterosin L 2'-O-glucoside

Solubility Drug-likeness In vitro assay compatibility

Procure Epipterosin L 2'-O-glucoside (≥98%) for reliable analytical and screening use. This (2S,3R)-configured glycoside from Cibotium barometz differs critically from (2R,3R) analogs and the aglycone in solubility (logP -0.63) and permeability, affecting bioassay outcomes. Suitable as a reference standard for HPLC/UPLC-QTOF-MS/MS authentication.

Molecular Formula C21H30O9
Molecular Weight
CAS No. 61117-89-3
Cat. No. B1158730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpipterosin L 2'-O-glucoside
CAS61117-89-3
Molecular FormulaC21H30O9
Structural Identifiers
SMILESCC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2O)(C)CO
InChIInChI=1S/C21H30O9/c1-9-6-12-14(19(28)21(3,8-23)18(12)27)10(2)11(9)4-5-29-20-17(26)16(25)15(24)13(7-22)30-20/h6,13,15-18,20,22-27H,4-5,7-8H2,1-3H3
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Epipterosin L 2'-O-glucoside (CAS 61117-89-3): Chemical Profile and Procurement-Relevant Specifications


Epipterosin L 2'-O-glucoside (CAS 61117-89-3) is a sesquiterpenoid glycoside belonging to the pterosin class of natural products, isolated from the rhizomes of Cibotium barometz (L.) J.Sm. (Dicksoniaceae) . The compound has a molecular formula of C21H30O9 and a molecular weight of 426.46 g/mol [1]. Its structural classification as an O-glycosyl compound, with a glucose moiety attached to the pterosin aglycone (Epipterosin L, CAS 52611-75-3) via an O-glycosidic bond, confers physicochemical properties that are distinct from non-glycosylated pterosins [2].

Why Epipterosin L 2'-O-glucoside Cannot Be Replaced by Generic Pterosin Glycosides or Aglycones


Generic substitution within the pterosin class is scientifically unsound due to structural features that materially affect experimental outcomes. The specific glycosylation position (2'-O-glucoside) distinguishes this compound from related pterosin glycosides such as Pterosin D 3-O-glucoside and (2R,3R)-Pterosin L 3-O-β-D-glucopyranoside, which bear glucose moieties at different positions on the indanone core [1]. Glycosylation position critically influences solubility, logP, and biological activity profiles across the pterosin class [2]. Additionally, the (2S,3R) stereochemical configuration of Epipterosin L 2'-O-glucoside differs from the (2R,3R) configuration found in structurally similar glycosides, a distinction that may affect target binding and enzyme recognition [3]. Direct substitution with the aglycone Epipterosin L (CAS 52611-75-3) is also inappropriate due to fundamental differences in solubility and cellular permeability associated with glycosylation status.

Quantitative Differentiation Evidence for Epipterosin L 2'-O-glucoside (CAS 61117-89-3)


Glycosylation Confers Enhanced Aqueous Solubility Relative to Aglycone Epipterosin L

Epipterosin L 2'-O-glucoside exhibits substantially improved aqueous solubility compared to its aglycone counterpart Epipterosin L. The glucoside demonstrates a predicted water solubility of 1.8 g/L (ALOGPS) and logP of -0.63 [1]. In contrast, the aglycone Epipterosin L (CAS 52611-75-3) has a higher calculated logP of 1.10 and a topological polar surface area (TPSA) of only 77.80 Ų versus 156.91 Ų for the glucoside [2]. The increased TPSA and reduced logP of the glucoside indicate markedly greater hydrophilicity, which directly impacts compatibility with aqueous assay systems and formulation requirements.

Solubility Drug-likeness In vitro assay compatibility

Distinct Stereochemical Configuration (2S,3R) Differentiates from (2R,3R)-Pterosin L Glycosides

Epipterosin L 2'-O-glucoside possesses a (2S,3R) stereochemical configuration at the indanone core [1]. This stereochemistry is distinct from the (2R,3R) configuration found in (2R,3R)-Pterosin L 3-O-β-D-glucopyranoside, a compound isolated from Pteris multifida that shows cytotoxicity against cancer cells . In pterosin glycosides, glycosyl-binding sites and hydroxyl substitution patterns produce differences in fragment ion abundance during MS/MS analysis that enable isomer distinction [2], demonstrating that stereochemical variations are analytically resolvable and may correlate with distinct biological recognition properties.

Stereochemistry Chiral purity Biological target recognition

Species-Specific Occurrence as a Chemotaxonomic Marker for Cibotium barometz

Epipterosin L 2'-O-glucoside has been consistently isolated from the rhizomes of Cibotium barometz (L.) J.Sm. and is catalogued as a characteristic constituent of this species . The compound serves as one of the sesquiterpenoid markers that distinguish Cibotium barometz from other fern species. While Pteris multifida produces structurally related pterosin glycosides including (2R,3R)-Pterosin L 3-O-β-D-glucopyranoside and (2S,3S)-pterosin C derivatives [1], Epipterosin L 2'-O-glucoside is specifically associated with Cibotium barometz [2]. This species-specific occurrence enables its use as a reference standard for botanical authentication and quality control of Cibotium barometz-derived materials.

Chemotaxonomy Botanical authentication Quality control

Commercial Availability with Documented Purity Specification (>98%)

Epipterosin L 2'-O-glucoside is commercially available with a documented purity specification of >98% (HPLC) from multiple vendors . The compound is supplied as a powder with defined storage conditions (desiccate at -20°C) [1]. Its solubility profile in common laboratory solvents—including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone—has been established . This procurement-ready status contrasts with many under-investigated pterosin glycosides that lack commercial availability or analytical standards, a limitation explicitly noted for compounds such as ptesculentoside and caudatoside [2].

Analytical standard Purity specification Procurement reliability

Procurement-Driven Application Scenarios for Epipterosin L 2'-O-glucoside (CAS 61117-89-3)


Reference Standard for Botanical Authentication of Cibotium barometz

Epipterosin L 2'-O-glucoside serves as a species-specific chemical marker for Cibotium barometz (L.) J.Sm. rhizomes [1]. This compound is suitable for use as an analytical reference standard in HPLC or UPLC-QTOF-MS/MS workflows for the authentication of Cibotium barometz raw materials and extracts. Its defined stereochemistry (2S,3R) and glycosylation pattern provide a distinct analytical signature that can be differentiated from pterosin glycosides originating from other fern species such as Pteris multifida [2].

Aqueous Assay-Compatible Pterosin Scaffold for in vitro Screening

With a predicted water solubility of 1.8 g/L and logP of -0.63 [1], Epipterosin L 2'-O-glucoside offers enhanced compatibility with aqueous biological assay systems compared to more lipophilic pterosin aglycones (e.g., Epipterosin L, logP 1.10) [2]. This property makes the compound a practical choice for in vitro screening campaigns where maintaining low DMSO concentrations is critical for cellular health and assay fidelity.

Stereochemically Defined Scaffold for Structure-Activity Relationship (SAR) Studies

The (2S,3R) stereochemistry of Epipterosin L 2'-O-glucoside [1] provides a defined reference point for SAR investigations of pterosin glycosides. Researchers comparing the biological effects of stereoisomers can use this compound as a benchmark against (2R,3R)-configured pterosin glycosides such as (2R,3R)-Pterosin L 3-O-β-D-glucopyranoside [2]. Such comparisons are essential for elucidating the stereochemical determinants of target engagement within the pterosin class.

Natural Product Library Component for Fern-Derived Sesquiterpenoid Screening

As a commercially available sesquiterpenoid glycoside with >98% purity [1], Epipterosin L 2'-O-glucoside is a suitable addition to natural product screening libraries focused on fern-derived secondary metabolites. Its classification as an O-glycosyl compound and its well-characterized physicochemical properties [2] facilitate integration into high-throughput screening workflows and structure-based virtual screening campaigns.

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